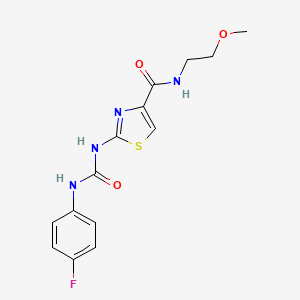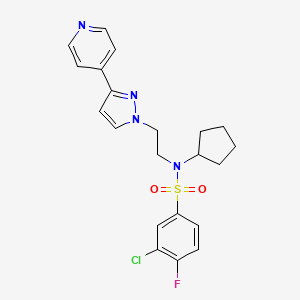![molecular formula C20H21N2NaO2S2 B2637695 Sodium;3-[[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]-(thiophen-2-ylmethyl)amino]propanoate CAS No. 868589-35-9](/img/structure/B2637695.png)
Sodium;3-[[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]-(thiophen-2-ylmethyl)amino]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a sodium salt of a complex organic molecule. It contains a thiazole ring (a five-membered ring with one sulfur and one nitrogen atom), a thiophene ring (a five-membered ring with one sulfur atom), and a propanoate group (a carboxylic acid ester group). The presence of these functional groups suggests that this compound might have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiazole and thiophene rings would contribute to the compound’s aromaticity, while the propanoate group would likely confer some polarity to the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would be influenced by the strength of the intermolecular forces present .Aplicaciones Científicas De Investigación
Synthesis and Derivative Exploration
Synthesis Approaches
The compound has been involved in studies focusing on novel synthetic protocols that enable the preparation of thiazole derivatives, which are considered promising candidates in drug discovery programs. For instance, Colella et al. (2018) reported a synthetic protocol for the preparation of a new synthon that facilitates the introduction of a bromodifluoromethyl group at the C4 of the thiazole, highlighting its potential for further transformations useful in radiopharmaceutics and as a precursor for biologically relevant derivatives like DF2755Y (Colella et al., 2018).
Chemical Properties and Reactions
The exploration of the chemical properties and reactions of thiazole and imidazolidine derivatives offers insights into their structure and potential applications. Mohamed et al. (2006) detailed the synthesis and mass spectral fragmentation patterns of thiazole derivatives, underscoring the methodological advances in elucidating the structure of synthesized compounds (Mohamed et al., 2006).
Biological Applications
Investigations into the biological activities of thiazole derivatives have been conducted. Safonov et al. (2017) synthesized a series of novel 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids salts and established their structures using modern physical-chemical analysis methods. This research signifies the compound's versatility in forming salts that could have potential biological applications (Safonov et al., 2017).
Pharmacological Potential
While avoiding specifics on drug use and side effects, it's worth mentioning the broader scope of research into the pharmacological potential of derivatives related to the compound of interest. Research into 3-amino-1-(5-indanyloxy)-2-propanol derivatives, for example, has explored their potent sodium channel-blocking activity, which could be relevant for the treatment of conditions such as ischemic stroke, indicating the compound's significance in developing neuroprotective agents (Seki et al., 2012).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
sodium;3-[[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]-(thiophen-2-ylmethyl)amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S2.Na/c1-14(2)15-5-7-16(8-6-15)18-13-26-20(21-18)22(10-9-19(23)24)12-17-4-3-11-25-17;/h3-8,11,13-14H,9-10,12H2,1-2H3,(H,23,24);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTREVCLAXUGDL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CSC(=N2)N(CCC(=O)[O-])CC3=CC=CS3.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N2NaO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium;3-[[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]-(thiophen-2-ylmethyl)amino]propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-ethoxyphenoxy)ethyl]naphthalene-2-sulfonamide](/img/structure/B2637615.png)
![N-(2-chloro-4-methylphenyl)-2-(5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2637618.png)



![N-(4-isopropylphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2637624.png)
![(3aR,6aR)-Benzyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/no-structure.png)
![4-bromo-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2637627.png)

![N-(4-butylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2637631.png)

![1-(3-methoxybenzyl)-3-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2637633.png)

![N'-[3-(2-oxopiperidin-1-yl)phenyl]-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}ethanediamide](/img/structure/B2637635.png)